

A Technical Guide to Baricitinib-d3 for Research Applications

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Compound of Interest

Compound Name: *Baricitinib-d3*

Cat. No.: *B12429092*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Baricitinib-d3**, a deuterated analog of the Janus kinase (JAK) inhibitor Baricitinib. It is intended to serve as a comprehensive resource for researchers utilizing this compound in preclinical and clinical development. This document covers the mechanism of action, suppliers for research-grade material, and key experimental considerations.

Introduction to Baricitinib and its Deuterated Analog

Baricitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), with IC₅₀ values of 5.9 nM and 5.7 nM, respectively.[1] It also shows activity against Tyrosine Kinase 2 (Tyk2) with an IC₅₀ of 53 nM, while exhibiting over 100-fold selectivity for JAK1/2 over JAK3.[2] The deuterated form, **Baricitinib-d3**, is a stable isotope-labeled compound primarily used as an internal standard in clinical mass spectrometry and for therapeutic drug monitoring (TDM).[1] Its structural similarity to Baricitinib, with the strategic placement of deuterium atoms, makes it an ideal tool for pharmacokinetic (PK) and metabolic studies.

Sourcing Research-Grade Baricitinib-d3

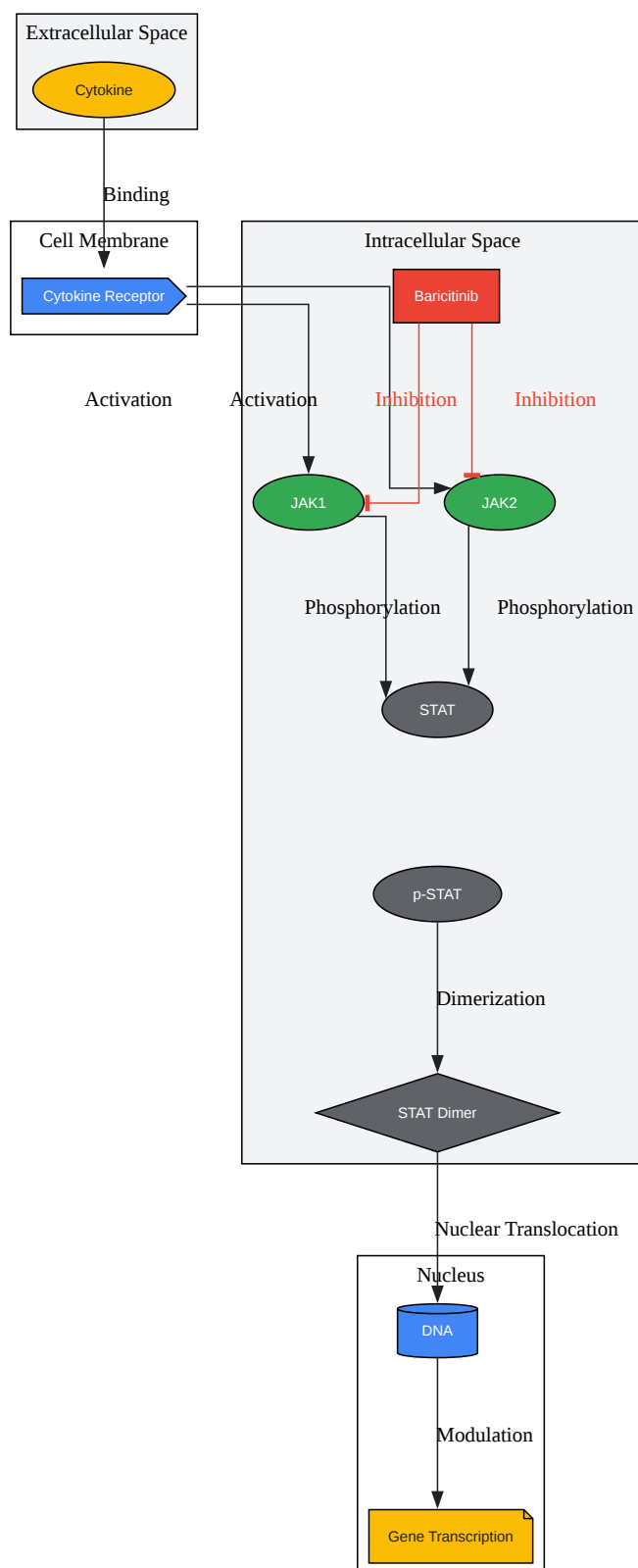
For research and development purposes, it is crucial to obtain high-purity, well-characterized compounds. The following is a summary of a key supplier for **Baricitinib-d3**:

Supplier	Product Name	Synonyms	Purity	Intended Use
MedChemExpress	Baricitinib-d3	LY3009104-d3, INCB028050-d3	Not specified, but sold as a research-grade chemical reagent	Research use only, specifically mentioned for use as an internal standard in clinical mass spectrometry and for TDM.[1] Not for human use. [3]

Mechanism of Action: The JAK-STAT Signaling Pathway

Baricitinib exerts its therapeutic effects by modulating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is critical for the signaling of numerous cytokines and growth factors involved in hematopoiesis, inflammation, and immune function.

Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription. Baricitinib, by inhibiting JAK1 and JAK2, blocks this cascade, thereby reducing the downstream effects of pro-inflammatory cytokines.



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Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of Baricitinib against JAK1 and JAK2.

Materials:

- Recombinant human JAK1 and JAK2 enzymes
- ATP
- Substrate peptide (e.g., a biotinylated peptide derived from STAT1)
- Baricitinib stock solution (in DMSO)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin)
- 384-well microplates

Procedure:

- Prepare serial dilutions of Baricitinib in DMSO.
- Add the diluted Baricitinib or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the JAK enzyme and substrate peptide to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

- Stop the reaction by adding a solution containing EDTA.
- Add the detection reagents and incubate to allow for binding.
- Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
- Calculate the percent inhibition for each Baricitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for STAT Phosphorylation

Objective: To assess the inhibitory effect of Baricitinib on cytokine-induced STAT phosphorylation in a cellular context.

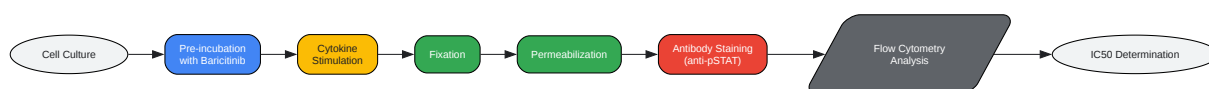
Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells)
- Cytokine stimulant (e.g., IL-6 or GM-CSF)
- Baricitinib stock solution (in DMSO)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., paraformaldehyde)
- Permeabilization buffer (e.g., methanol)
- Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT3-Alexa Fluor 647)
- Flow cytometer

Procedure:

- Culture the cells in appropriate medium.

- Pre-incubate the cells with various concentrations of Baricitinib or DMSO for a specified time (e.g., 1-2 hours).
- Stimulate the cells with the chosen cytokine for a short period (e.g., 15-30 minutes).
- Fix the cells by adding fixation buffer.
- Permeabilize the cells with permeabilization buffer.
- Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.
- Wash the cells and resuspend in PBS.
- Analyze the samples using a flow cytometer to quantify the level of STAT phosphorylation.
- Determine the IC50 value for the inhibition of STAT phosphorylation.



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Figure 2: Workflow for a cellular assay to measure the inhibition of STAT phosphorylation.

Conclusion

Baricitinib-d3 is an essential tool for researchers in drug development, particularly for studies requiring a stable isotope-labeled internal standard. Its mechanism of action through the inhibition of the JAK-STAT pathway is well-characterized, and established in vitro and cellular assays can be employed to evaluate its activity. Sourcing high-quality **Baricitinib-d3** from reputable suppliers is paramount for generating reliable and reproducible data in preclinical and clinical research.

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References

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